3'α-异普伐他汀钠

描述

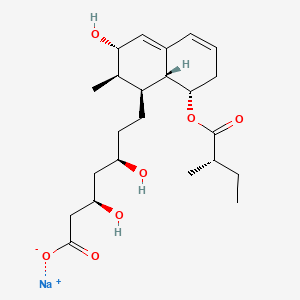

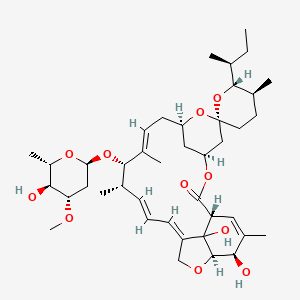

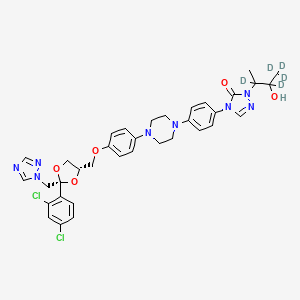

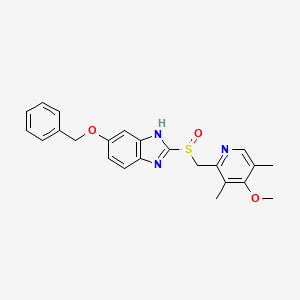

3’alpha-Isopravastatin sodium is a compound with the molecular formula C23H35NaO7 . It is a sodium salt form of 3’alpha-Isopravastatin . The molecular weight of this compound is 446.5 g/mol . The IUPAC name of this compound is sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .

Molecular Structure Analysis

The molecular structure of 3’alpha-Isopravastatin sodium can be represented by the following SMILES notation: CCC@HC(=O)O[C@H]1CC=CC2=CC@HCCC@H[O-])O)O)C)O.[Na+] . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and the bonds between them.

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’alpha-Isopravastatin sodium include a molecular weight of 446.5 g/mol . The compound has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . The IUPAC name, InChI, InChIKey, and Canonical SMILES are all computed descriptors that provide information about the compound’s structure .

科学研究应用

药代动力学和代谢物分析

- 人体药代动力学:开发了一种 HPLC-MS 方法,用于测定人血浆中的普伐他汀及其主要代谢物 3'α-异普伐他汀。该方法有助于研究其在健康志愿者中的药代动力学 (刘建芳,2005)。

- 小鼠代谢物分析:开发并验证了普伐他汀和两种异构代谢物(包括 3'α-异普伐他汀)的生物分析方法。这项研究包括小鼠血浆和组织匀浆,有助于了解这些化合物在体内的分布 (R. Sparidans 等人,2010)。

药物制剂和稳定性

- 快速溶解片剂:关于普伐他汀快速溶解片剂(包括 3'α-异普伐他汀)制剂的研究,旨在提高药物的生物利用度和治疗效果 (J. S. Kumar 和 R. Gunda,2017)。

- 在模拟条件下的稳定性:一项关于普伐他汀在模拟体内条件下的稳定性研究发现,它在酸性条件下转化为 3'α-异普伐他汀,表明需要制定配方策略来减少这种转化 (刘慧臣,2006)。

- 肠溶性纳米囊分散体:开发肠溶性表面包被的弹性分散体,用于普伐他汀钠的控释和提高生物利用度,包括其代谢物 3'α-异普伐他汀 (S. Tayel 等人,2015)。

药物相互作用和多态性研究

- OATP1B1 变异等位基因和药代动力学:一项探索有机阴离子转运多肽 1B1 等位基因对匹伐他汀药代动力学影响的研究,这可能对 3'α-异普伐他汀有影响 (J. Chung 等人,2005)。

- 遗传多态性和降脂疗效:研究 SLCO1B1 521T-->C 遗传多态性对中国患者普伐他汀降脂疗效的影响,这与了解对 3'α-异普伐他汀等代谢物的个体反应有关 (张伟等人,2007)。

分子和细胞效应

- 炎症介质调节:发现普伐他汀可在体外下调人单核细胞中的炎症介质,这可能延伸至其代谢物,包括 3'α-异普伐他汀 (O. Grip 等人,2000)。

- 高脂血症条件下的氧化应激:一项研究表明,匹伐他汀可降低高脂血症豚鼠中性粒细胞的氧化应激,表明其代谢物可能对氧化机制产生影响 (K. Maeda 等人,2005)。

作用机制

Target of Action

3’alpha-Isopravastatin sodium, also known as 3alpha-Hydroxy Pravastatin Sodium Salt, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for many biological processes but can lead to cardiovascular diseases when present in excess .

Mode of Action

3’alpha-Isopravastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol production, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors in the liver. These receptors bind to LDL in the bloodstream and facilitate its uptake and degradation, thereby reducing plasma LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by 3’alpha-Isopravastatin sodium is the mevalonate pathway or cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, 3’alpha-Isopravastatin sodium disrupts this pathway, leading to decreased production of cholesterol. The reduction in intracellular cholesterol triggers a compensatory increase in the number of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream .

Pharmacokinetics

The pharmacokinetics of 3’alpha-Isopravastatin sodium involves its absorption, distribution, metabolism, and excretion (ADME). The drug undergoes extensive first-pass metabolism in the liver, with the primary metabolite being 3 alpha-hydroxy-iso-pravastatin . It is excreted through both hepatic and renal routes, with approximately 70% eliminated in the feces and about 20% in the urine .

Result of Action

The primary result of the action of 3’alpha-Isopravastatin sodium is a reduction in LDL cholesterol levels in the bloodstream . This is achieved through the dual mechanism of reducing endogenous cholesterol production and increasing the clearance of LDL cholesterol from the blood. By lowering LDL cholesterol levels, 3’alpha-Isopravastatin sodium helps reduce the risk of cardiovascular events, including myocardial infarction and stroke .

属性

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLCOLOJNAKCFF-JDXVWHIXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230887 | |

| Record name | 3'alpha-Isopravastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81093-43-8 | |

| Record name | 3'alpha-Isopravastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'alpha-Isopravastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Sodium (3R,5R)-3,5-Dihydroxy-7-[(1S, 2R, 3S, 8S, 8aR)-3-Hydroxy-2-Methyl-8-[[(2S)-Methylbutanoyl]oxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] heptanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'.ALPHA.-ISOPRAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC279YC5KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)